7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole
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Overview
Description
7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chlorine atom and three methyl groups attached to the indole ring, making it a valuable molecule for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . Another method includes the cyclization of appropriate precursors in the presence of catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert the indole ring to a more saturated form.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like chlorine, bromine, or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
2,3-Dihydro-1H-indole: A simpler indole derivative used in various chemical reactions.
5-chloro-2,3-dihydro-1H-indole: A closely related compound with similar structural features
Uniqueness
7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
7-chloro-3,3,5-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-7-4-8-10(9(12)5-7)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3 |
InChI Key |
PFCUIUHSDNKDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NCC2(C)C |
Origin of Product |
United States |
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